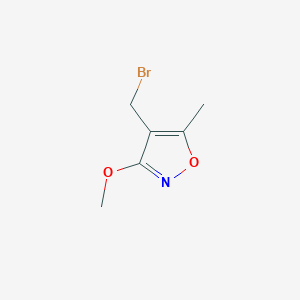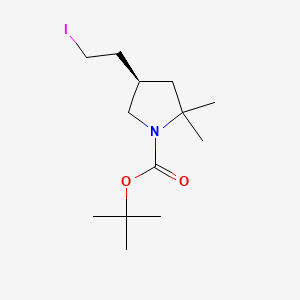![molecular formula C11H13N3O4 B13931470 Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate CAS No. 54449-29-5](/img/structure/B13931470.png)
Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique triazine ring fused with a pyrrolo structure, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester stands out due to its unique fused ring structure and the presence of both pyrrolo and triazine rings. Similar compounds include:
- 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid propyl ester These compounds share structural similarities but differ in their ester groups, which can influence their chemical properties and applications.
Propriétés
Numéro CAS |
54449-29-5 |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
ethyl 1,3-dimethyl-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C11H13N3O4/c1-4-18-9(15)7-5-8-12(2)10(16)13(3)11(17)14(8)6-7/h5-6H,4H2,1-3H3 |
Clé InChI |
LLVDRNVHQOHVIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=C1)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)


![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)



![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)
